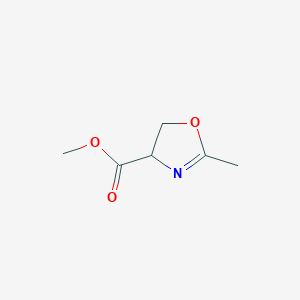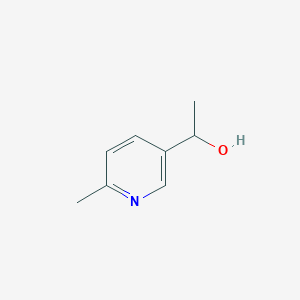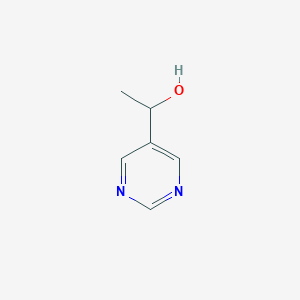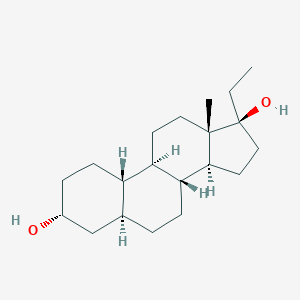![molecular formula C6H12N4O B122048 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol CAS No. 155601-24-4](/img/structure/B122048.png)
2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol, also known as AMPEA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wissenschaftliche Forschungsanwendungen
2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has been found to have a variety of potential applications in scientific research. One area of interest is in the study of glutamate receptors, as 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has been found to be a selective agonist of the AMPA receptor. This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol involves its binding to the AMPA receptor, which results in the activation of the receptor and the subsequent influx of calcium ions into the cell. This influx of calcium ions is important for the regulation of synaptic plasticity, which is important for learning and memory.
Biochemische Und Physiologische Effekte
2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has been found to have a variety of biochemical and physiological effects. In addition to its effects on the AMPA receptor, 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has been found to increase the release of dopamine in the brain, which is important for the regulation of mood and motivation. 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has also been found to increase the release of acetylcholine, which is important for the regulation of attention and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol in lab experiments is its selectivity for the AMPA receptor. This allows researchers to study the effects of AMPA receptor activation without the confounding effects of other receptors. However, one limitation of using 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol. One area of interest is in the development of new drugs that target the AMPA receptor, which could have potential applications in the treatment of neurological disorders. Another area of interest is in the study of the effects of 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol on synaptic plasticity, which could provide insights into the mechanisms of learning and memory. Additionally, further research is needed to explore the potential toxicity of 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol and to develop safer methods of synthesis.
Eigenschaften
CAS-Nummer |
155601-24-4 |
|---|---|
Produktname |
2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol |
Molekularformel |
C6H12N4O |
Molekulargewicht |
156.19 g/mol |
IUPAC-Name |
2-[(4-amino-2-methylpyrazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C6H12N4O/c1-10-6(8-2-3-11)5(7)4-9-10/h4,8,11H,2-3,7H2,1H3 |
InChI-Schlüssel |
BWYBJXQUZQLJMV-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)N)NCCO |
Kanonische SMILES |
CN1C(=C(C=N1)N)NCCO |
Synonyme |
Ethanol, 2-[(4-amino-1-methyl-1H-pyrazol-5-yl)amino]- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)





